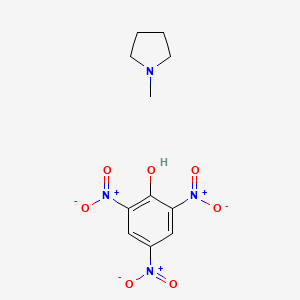
1-methylpyrrolidine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methylpyrrolidine can be synthesized through the reaction of pyrrolidine with methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with methyl iodide.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups onto the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 1-methylpyrrolidine involves the continuous flow process where pyrrolidine and methyl iodide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.
For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol in large reactors. The reaction mixture is then neutralized and purified to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying.
Análisis De Reacciones Químicas
Types of Reactions
1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidone.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Substitution: It can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other electrophiles.
Common Reagents and Conditions
Oxidation of 1-methylpyrrolidine: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of 2,4,6-trinitrophenol: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Oxidation of 1-methylpyrrolidine: N-methylpyrrolidone.
Reduction of 2,4,6-trinitrophenol: 2,4,6-triaminophenol.
Aplicaciones Científicas De Investigación
1-methylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the interactions of nitroaromatic compounds with biological molecules.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol, TNT is a nitroaromatic compound used as an explosive.
N-methylpyrrolidone (NMP): Similar to 1-methylpyrrolidine, NMP is a nitrogen-containing heterocycle used as a solvent in various industrial applications.
Uniqueness
1-methylpyrrolidine;2,4,6-trinitrophenol is unique due to the combination of the pyrrolidine ring and the nitroaromatic structure. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components. The presence of both nitrogen and nitro groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
6012-25-5 |
|---|---|
Fórmula molecular |
C11H14N4O7 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
1-methylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5-6/h1-2,10H;2-5H2,1H3 |
Clave InChI |
QKYCSLGYNGJCFI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
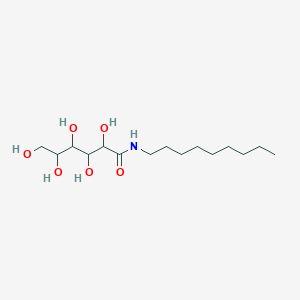
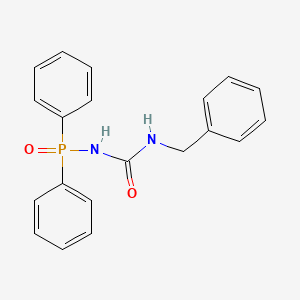
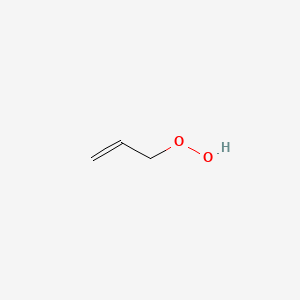
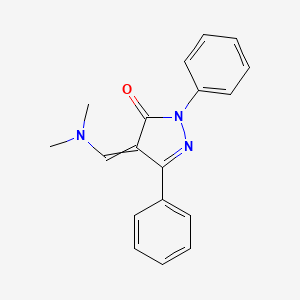

![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
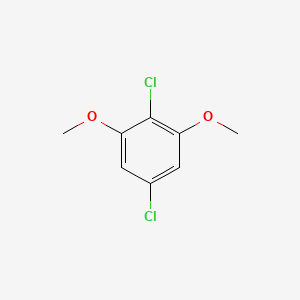

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
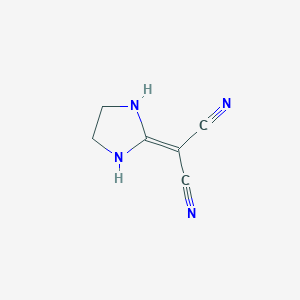

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

